Home > Products > Screening Compounds P140114 > 4-Bromobenzylamine
4-Bromobenzylamine - 3959-07-7

4-Bromobenzylamine

Catalog Number: EVT-297911
CAS Number: 3959-07-7
Molecular Formula: C7H8BrN
Molecular Weight: 186.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Bromobenzylamine (BBA), also known as p-bromobenzylamine, is an aryl bromide. The selective formation of nitrile or imine from BBA in the presence of red copper has been reported. The formal [4+4] reaction of BBA to form 2,6,9-triazabicyclo[3.3.1]nonane derivatives has been investigated.

Mechanism of Action
  • As a trapping agent: 4-Bromobenzylamine reacts with short-lived, reactive intermediates, forming stable adducts that can be detected and characterized, aiding in elucidating metabolic pathways. [, ]
  • As a serine protease inhibitor: 4-Bromobenzylamine interacts with the enzyme's active site, forming a complex that hinders substrate binding and enzymatic activity. [] The bromine atom plays a crucial role in this interaction, potentially through halogen bonding with specific residues within the enzyme's active site. []

Trapping Agent for Reactive Intermediates:

4-Bromobenzylamine serves as a trapping agent for reactive intermediates like ketene intermediates generated during drug metabolism. [, ] The amine group of 4-Bromobenzylamine reacts with the electrophilic ketene, forming a stable amide adduct. This adduct can then be detected and characterized using analytical techniques like mass spectrometry, providing insights into drug metabolism pathways and potential drug-drug interactions.

For example, in a study on Erlotinib, a tyrosine kinase inhibitor, 4-Bromobenzylamine successfully trapped a ketene intermediate formed during the drug's metabolism by cytochrome P450 enzymes. [] This finding helped explain the mechanism-based inactivation of these enzymes by Erlotinib and its potential link to liver injury.

Inhibitor of Serine Proteases:

4-Bromobenzylamine acts as an inhibitor of serine proteases, a class of enzymes involved in various physiological processes. [] It binds to the enzyme's active site, inhibiting its activity. This property makes 4-Bromobenzylamine a valuable tool for studying serine protease function and for developing potential therapeutic inhibitors.

Research has shown that 4-Bromobenzylamine effectively inhibits urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer progression. [] Crystal structure analysis of the uPA-4-Bromobenzylamine complex revealed the crucial role of halogen bonding between the bromine atom of 4-Bromobenzylamine and specific amino acid residues within the enzyme's active site. []

4-Bromobenzylamine hydriodate has been investigated as a post-treatment agent for all-inorganic CsPbI2Br perovskite solar cells. [] The treatment resulted in improved band alignment at the interface between the perovskite layer and the hole transport layer, enhancing hole extraction and reducing electron recombination. Consequently, the treated solar cells exhibited higher short-circuit current and overall efficiency compared to untreated devices. [] This application highlights the potential of 4-Bromobenzylamine derivatives in optimizing the performance of emerging photovoltaic technologies.

Erlotinib

  • Relevance: Research has shown that 4-bromobenzylamine can trap the ketene intermediate formed during erlotinib metabolism []. This trapping provides valuable information about the bioactivation pathway of erlotinib and helps understand its potential for causing drug-induced liver injury.

Icotinib

  • Relevance: Similar to erlotinib, 4-bromobenzylamine can trap the ketene intermediate generated during icotinib metabolism []. This trapping confirms that both icotinib and 4-bromobenzylamine likely share a similar metabolic pathway involving ketene formation.

2,5-Dimethylfuran (DMF)

  • Relevance: While not structurally similar to 4-bromobenzylamine, DMF is relevant because it highlights the use of trapping agents like 4-bromobenzylamine in studying the metabolic activation of potentially harmful compounds []. Both DMF and 4-bromobenzylamine are used in conjunction with glutathione (GSH) as a trapping agent in these studies.

4-Chlorobenzylamine (ClBA)

  • Relevance: Both 4-chlorobenzylamine and 4-bromobenzylamine are studied for their potential as inhibitors of urokinase-type plasminogen activator (uPA) []. This enzyme is a target for cancer treatment. The presence of halogens in their structure plays a crucial role in binding to the enzyme's active site.

4-Iodobenzylamine (IBA)

  • Relevance: Similar to 4-chlorobenzylamine, 4-iodobenzylamine is also investigated for its inhibitory activity against uPA []. This research helps understand the impact of different halogens on binding affinity and inhibitory potency.

6. Vinyl Analog of Erlotinib* Compound Description: This analog of erlotinib has a vinyl group replacing the acetylenic moiety present in the parent compound.* Relevance: The vinyl analog of erlotinib showed significantly less inhibitory effect on CYP enzymes compared to erlotinib itself []. This difference highlights the importance of the acetylenic group in erlotinib for its metabolic activation and subsequent enzyme inactivation. This finding further supports the role of 4-bromobenzylamine in trapping the reactive ketene intermediate formed specifically from the acetylenic group.

7. Ethyl Analog of Erlotinib* Compound Description: In this erlotinib analog, the acetylenic moiety is replaced by an ethyl group.* Relevance: Similar to the vinyl analog, the ethyl analog also displayed minimal enzyme inhibition compared to erlotinib []. This observation reinforces the critical role of the acetylenic group in erlotinib's bioactivation and suggests that 4-bromobenzylamine specifically targets the reactive intermediate generated from this acetylenic group.

8. Ethyl Analog of Icotinib* Compound Description: This analog of icotinib contains an ethyl group instead of the acetylenic moiety found in the parent compound.* Relevance: This analog was found to be a less potent inactivator of CYP3A4/5 compared to icotinib []. The difference in potency emphasizes the significance of the acetylenic group in icotinib's metabolic activation, further supporting the role of 4-bromobenzylamine in targeting and trapping the reactive intermediate generated specifically from this acetylenic group.

9. Vinyl Analog of Icotinib* Compound Description: This icotinib analog features a vinyl group replacing the acetylenic group present in the parent compound.* Relevance: The vinyl analog demonstrated significantly weaker inactivation of CYP3A4/5 than icotinib [], similar to the ethyl analog. This result confirms the importance of the acetylenic group in icotinib's bioactivation and supports the idea that 4-bromobenzylamine specifically targets the reactive intermediate formed from the acetylenic moiety.

Properties

CAS Number

3959-07-7

Product Name

4-Bromobenzylamine

IUPAC Name

(4-bromophenyl)methanamine

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C7H8BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2

InChI Key

XRNVSPDQTPVECU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)Br

Canonical SMILES

C1=CC(=CC=C1CN)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.